molecular formula C10H11BrO B13577145 1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one

1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one

Cat. No.: B13577145
M. Wt: 227.10 g/mol
InChI Key: STTQGDWADMFDQJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one typically involves the bromination of 1-(2,4-dimethylphenyl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as carbon tetrachloride or chloroform.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products include substituted ethanones with various functional groups.

    Oxidation: Products include carboxylic acids or diketones.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the carbonyl group can undergo reduction or oxidation, leading to the formation of different products.

Comparison with Similar Compounds

    1-(3,4-Dimethylphenyl)ethan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    1-(3,4-Dimethoxyphenyl)ethan-1-one: Contains methoxy groups instead of methyl groups, affecting its electronic properties and reactivity.

    1-(2,4-Dimethylphenyl)ethan-1-one: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

Uniqueness: 1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The specific substitution pattern on the phenyl ring also contributes to its distinct chemical properties.

Biological Activity

1-(3-Bromo-2,4-dimethylphenyl)ethan-1-one, also known as a substituted acetophenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrOC_{11}H_{12}BrO, with a molecular weight of 256.12 g/mol. The presence of the bromine atom and the dimethyl groups on the phenyl ring significantly influence its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
  • Anti-inflammatory Effects : Certain analogues have been noted for their ability to modulate inflammatory responses.

Synthesis

The synthesis of this compound typically involves the bromination of 2,4-dimethylacetophenone followed by appropriate purification techniques. The synthetic route can be summarized as follows:

  • Bromination : Reaction of 2,4-dimethylacetophenone with bromine in an inert solvent.
  • Purification : Recrystallization from suitable solvents to obtain pure product.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various acetophenone derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable antibacterial activity with an MIC value comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Control (Ampicillin)16Staphylococcus aureus

Anticancer Activity

Research on the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

Cell LineIC50 (µM)
MCF-715
HT-2920

These findings suggest that the compound may induce apoptosis in these cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Effects

The anti-inflammatory potential was assessed using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.

Discussion

The biological activities of this compound underscore its potential as a lead compound for drug development. Its antimicrobial and anticancer properties are particularly noteworthy, warranting further investigation into its mechanisms of action.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-(3-bromo-2,4-dimethylphenyl)ethanone

InChI

InChI=1S/C10H11BrO/c1-6-4-5-9(8(3)12)7(2)10(6)11/h4-5H,1-3H3

InChI Key

STTQGDWADMFDQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)C)C)Br

Origin of Product

United States

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